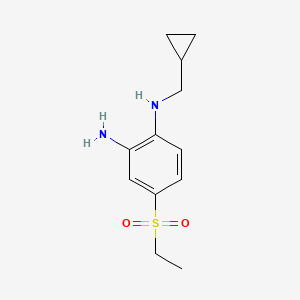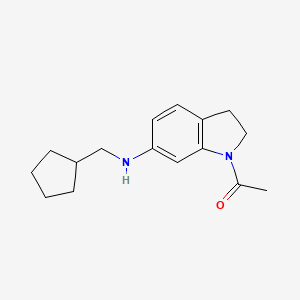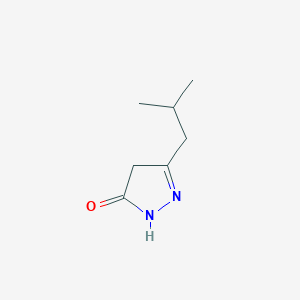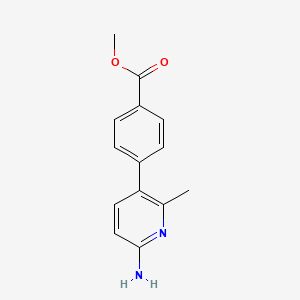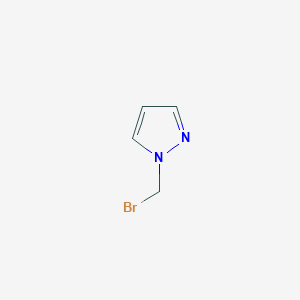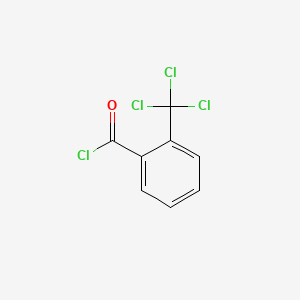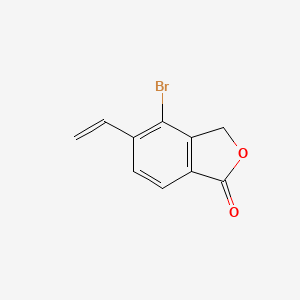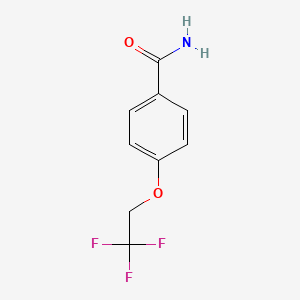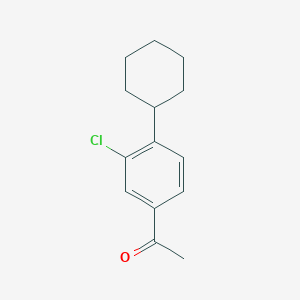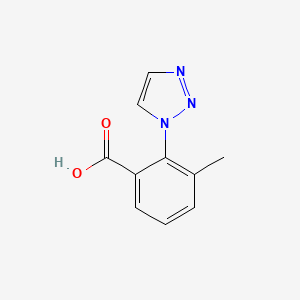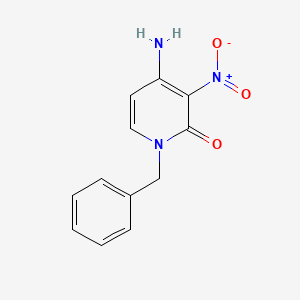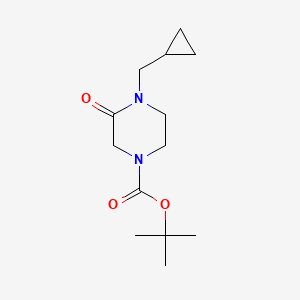
(4-((tert-Butyldimethylsilyl)oxy)-3-chlorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((tert-Butyldimethylsilyl)oxy)-3-chlorophenyl)methanol is an organic compound with the molecular formula C13H21ClO2Si. It is characterized by the presence of a tert-butyldimethylsilyloxy group attached to a benzyl alcohol moiety, with a chlorine atom positioned at the third carbon of the benzene ring. This compound is often used as an intermediate in organic synthesis, particularly in the protection of hydroxyl groups due to the stability provided by the tert-butyldimethylsilyloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyldimethylsilyloxy-3-chlorobenzyl alcohol typically involves the protection of the hydroxyl group of 3-chlorobenzyl alcohol using tert-butyldimethylsilyl chloride. The reaction is carried out in the presence of a base, such as imidazole, and a solvent like dimethylformamide. The general reaction scheme is as follows:
Starting Material: 3-chlorobenzyl alcohol
Reagent: tert-butyldimethylsilyl chloride
Base: Imidazole
Solvent: Dimethylformamide
Reaction Conditions: Room temperature, typically 24-48 hours
The reaction proceeds via the formation of a silyl ether, where the hydroxyl group of the benzyl alcohol is protected by the tert-butyldimethylsilyloxy group.
Industrial Production Methods
Industrial production of 4-tert-butyldimethylsilyloxy-3-chlorobenzyl alcohol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(4-((tert-Butyldimethylsilyl)oxy)-3-chlorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a suitable solvent.
Major Products Formed
Oxidation: 4-tert-butyldimethylsilyloxy-3-chlorobenzaldehyde or 4-tert-butyldimethylsilyloxy-3-chlorobenzoic acid.
Reduction: 4-tert-butyldimethylsilyloxy-3-chlorotoluene.
Substitution: 4-tert-butyldimethylsilyloxy-3-aminobenzyl alcohol or 4-tert-butyldimethylsilyloxy-3-thiobenzyl alcohol.
Scientific Research Applications
(4-((tert-Butyldimethylsilyl)oxy)-3-chlorophenyl)methanol is widely used in scientific research due to its versatility and stability. Some of its applications include:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and intermediates for active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-tert-butyldimethylsilyloxy-3-chlorobenzyl alcohol primarily involves its role as a protecting group. The tert-butyldimethylsilyloxy group provides steric hindrance and stability to the hydroxyl group, preventing unwanted reactions during synthetic processes. The protection is typically removed under acidic conditions or by using fluoride ions, which cleave the silyl ether bond, regenerating the free hydroxyl group.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyldimethylsilyloxybenzyl alcohol
- 4-tert-butyldimethylsilyloxy-3-fluorobenzyl alcohol
- 4-tert-butyldimethylsilyloxy-3-bromobenzyl alcohol
Uniqueness
(4-((tert-Butyldimethylsilyl)oxy)-3-chlorophenyl)methanol is unique due to the presence of the chlorine atom at the third position of the benzene ring. This chlorine atom can participate in various substitution reactions, providing a versatile platform for further functionalization. Additionally, the tert-butyldimethylsilyloxy group offers enhanced stability compared to other silyl protecting groups, making it a preferred choice in many synthetic applications.
Properties
CAS No. |
137421-16-0 |
|---|---|
Molecular Formula |
C13H21ClO2Si |
Molecular Weight |
272.84 g/mol |
IUPAC Name |
[4-[tert-butyl(dimethyl)silyl]oxy-3-chlorophenyl]methanol |
InChI |
InChI=1S/C13H21ClO2Si/c1-13(2,3)17(4,5)16-12-7-6-10(9-15)8-11(12)14/h6-8,15H,9H2,1-5H3 |
InChI Key |
ZWVLXFPAJZESAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)CO)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
